

The Biotransformation of Ceftiofur to Desfuroylceftiofur: A Technical Guide

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Compound of Interest		
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Abstract

Ceftiofur, a third-generation cephalosporin antibiotic utilized exclusively in veterinary medicine, undergoes rapid and extensive biotransformation following administration. The primary metabolic pathway involves the cleavage of a thioester bond, resulting in the formation of its principal and microbiologically active metabolite, **desfuroylceftiofur**. This guide provides a comprehensive overview of this critical biotransformation process, detailing the metabolic pathways, enzymatic catalysis, and subsequent reactions. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Ceftiofur is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including β -lactamase-producing strains.[1][2] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[3][4] Upon parenteral administration, ceftiofur is quickly metabolized, with its thioester bond being cleaved to yield **desfuroylceftiofur** (DFC) and furoic acid.[1][5][6] DFC retains the intact β -lactam ring, which is crucial for its antimicrobial activity, making it the primary contributor to the therapeutic effect of the parent drug.[7][8][9] Understanding the conversion of ceftiofur to DFC is paramount for pharmacokinetic and pharmacodynamic modeling, residue analysis, and the development of new drug formulations.



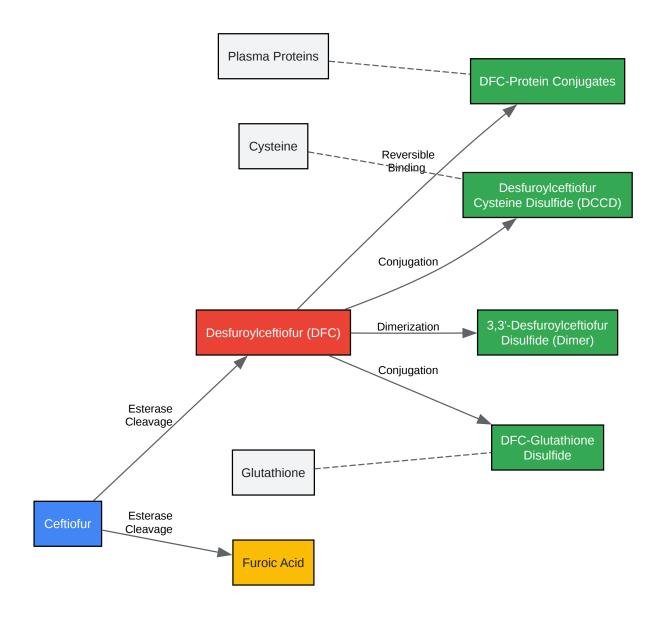
The Biotransformation Pathway

The metabolic conversion of ceftiofur to **desfuroylceftiofur** is a rapid enzymatic process.

- Initial Cleavage: The biotransformation is initiated by the hydrolytic cleavage of the thioester bond in the ceftiofur molecule.[5][10] This reaction is catalyzed by esterase enzymes.[11]
- Formation of Primary Metabolites: This cleavage results in the formation of two primary metabolites: **desfuroylceftiofur** (DFC) and furoic acid.[3][5]
- Further Metabolism and Conjugation of DFC: Following its formation, DFC is highly reactive and can undergo several subsequent reactions:
 - Protein Binding: DFC rapidly and reversibly binds to macromolecules, particularly plasma proteins like albumin.[11][12][13]
 - Disulfide Conjugation: DFC can form disulfide conjugates with endogenous thiol-containing molecules such as cysteine and glutathione, leading to the formation of desfuroylceftiofur cysteine disulfide (DCCD) and DFC-glutathione disulfide.[5][11] DCCD has been identified as a major unbound metabolite in tissues like the kidney.[3]
 - Dimerization: DFC can also form a dimer, 3,3'-desfuroylceftiofur disulfide (3,3'-DFD).[12]
 [14]

The primary biotransformation pathway is illustrated in the diagram below.





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Biotransformation pathway of ceftiofur.

Quantitative Data

The pharmacokinetics of ceftiofur and its metabolites have been studied in various animal species. The data presented below summarizes key pharmacokinetic parameters and the in vitro activity of ceftiofur and its metabolites.



Table 1: Pharmacokinetic Parameters of Ceftiofur and its Metabolites (Measured as Desfuroylceftiofur Acetamide)



Specie s	Formul ation	Dose	Route	Cmax (µg/mL)	Tmax (h)	AUC (h·μg/ mL)	T½ (h)	Refere nce
Neonat al Foals	Ceftiofu r Sodium	5 mg/kg	IV	-	-	86.4 ± 8.5	5.82 ± 1.00	[15]
Neonat al Foals	Ceftiofu r Sodium	5 mg/kg	SC	13 ± 1.9	0.75 ± 0.4	91 ± 22	5.55 ± 0.81	[15]
Neonat al Foals	Ceftiofu r Crystalli ne Free Acid	6.6 mg/kg	SC	2.52 ± 0.35	11.33 ± 1.63	139.53 ± 22.63	39.7 ± 14.7	[15]
Horses	Ceftiofu r Sodium	2.2 mg/kg	IM	5.29	1.2	-	-	[16]
Horses	Ceftiofu r Sodium	2.2 mg/kg	SC	3.65	2.0	-	-	[16]
Horses	Ceftiofu r Sodium	2.2 mg/kg	IV	13.90	0.05	-	-	[16]
Weanlin g Foals	Ceftiofu r Sodium	2.2 mg/kg	IM	6.15 ± 0.75	-	37.63 ± 4.01	-	[17]
Weanlin g Foals	Ceftiofu r Sodium (Nebuli zed)	2.2 mg/kg	-	0.15 ± 0.12	-	1.26 ± 0.96	-	[17]



Cattle	Ceftiofu	1.1	15.4	1.91 ±	1.10 ±	12.31 ±	10.38 ±	[-]
Cattle r HCl	r HCl	mg/kg	IM	0.35	0.42	2.65	2.87	[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Elimination half-life.

Table 2: In Vitro Antimicrobial Activity (MIC90 in μg/mL)

of Ceftiofur and Desfuroylceftiofur

Organism	Ceftiofur (MIC90)	Desfuroylceftiofur (MIC90)	Reference
Actinobacillus pleuropneumoniae	0.0078	0.015	[18][19]
Pasteurella multocida	≤0.03	≤0.03	[18]
Haemophilus somnus	≤0.03	≤0.03	[18]
Salmonella choleraesuis	1.0	2.0	[18]
Escherichia coli	2.0	2.0	[18]
Staphylococcus aureus	1.0	8.0	[12][18]
Staphylococcus hyicus	1.0	4.0	[12]
Streptococcus suis	0.13 - 0.25	0.25	[12][18]
Streptococcus uberis	0.03	0.5	[12]
Streptococcus dysgalactiae	<0.0039	0.03	[12]
Streptococcus zooepidemicus	<0.0019	0.03	[12]
Streptococcus equi	<0.0019	0.03	[12]



MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The quantification of ceftiofur and its **desfuroylceftiofur**-related metabolites in biological matrices typically requires a derivatization step to a stable common analyte, **desfuroylceftiofur** acetamide (DCA), prior to chromatographic analysis.

Sample Preparation and Derivatization for HPLC Analysis

This protocol is a generalized procedure based on methodologies described in the literature.[5] [6][7][20][21][22]

- Sample Collection and Storage: Collect biological samples (e.g., plasma, serum, tissue homogenate) and store frozen at -20°C or below until analysis.
- Thioester and Disulfide Bond Cleavage:
 - \circ To a known volume of sample (e.g., 100-500 μ L of plasma), add an internal standard if used (e.g., cefotaxime).[20]
 - Add a solution of a reducing agent, typically 0.4% dithioerythritol (DTE) in a borate buffer, to cleave the thioester bond of ceftiofur and the disulfide bonds of DFC conjugates, converting all related metabolites to DFC.[7][20]
 - Incubate the mixture in a water bath at 50°C for approximately 15 minutes.[7][20]
- Derivatization to Desfuroylceftiofur Acetamide (DCA):
 - After incubation and cooling, add a solution of iodoacetamide to the mixture. This step stabilizes the reactive thiol group of DFC by converting it to the more stable acetamide derivative (DCA).[5][6]
- Extraction and Clean-up:
 - For plasma or serum, a protein precipitation step may be performed using an appropriate solvent (e.g., acetonitrile).[6]



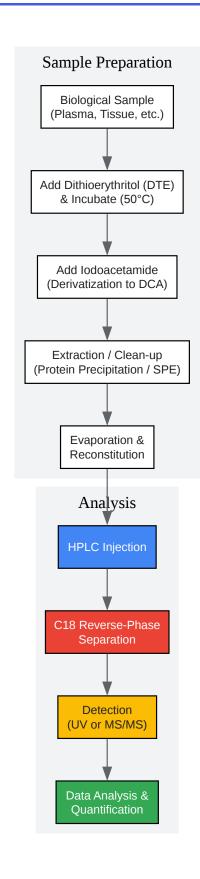
- For tissue samples or complex matrices, a solid-phase extraction (SPE) step is often employed for sample clean-up and concentration of the analyte. C18 cartridges are commonly used.[13][23]
- Elute the DCA from the SPE cartridge with a suitable solvent (e.g., 50% acetonitrile in water).[24]
- Final Sample Preparation:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase used for HPLC analysis.
 - Filter the final solution through a 0.2 μm membrane filter before injection into the HPLC system.[24]

HPLC-UV and LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A reverse-phase C18 column is typically used for separation.
 - Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic phase (e.g., 0.1% trifluoroacetic acid or formic acid in acetonitrile).[20][25]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[20]
- Detection:
 - HPLC-UV: Ultraviolet (UV) detection is set at a wavelength of approximately 265 nm for DCA.[20]
 - LC-MS/MS: For higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used. The precursor ion for DCA is [M+H]⁺ at m/z 487.2.[25]

The general workflow for the analytical determination is depicted below.





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Analytical workflow for ceftiofur metabolites.



Conclusion

The biotransformation of ceftiofur to its active metabolite, **desfuroylceftiofur**, is a rapid and pivotal process that dictates the pharmacokinetic and pharmacodynamic properties of the drug. A thorough understanding of this metabolic pathway and the subsequent reactions of DFC is essential for the effective and safe use of ceftiofur in veterinary medicine. The analytical methods outlined, which rely on a derivatization step to a common analyte, are crucial for accurate quantification in various biological matrices, supporting both clinical research and regulatory monitoring. This guide provides a foundational resource for professionals engaged in the study and development of ceftiofur and related antimicrobial agents.

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